(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane functions as a ligand in homogeneous catalysis. Ligands are molecules that bind to metal centers in catalysts, influencing their reactivity and selectivity. This specific bisphosphine ligand exhibits several advantages:
Due to these properties, (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane has been explored in various catalytic reactions, including:
The unique rigid and bulky structure of (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane makes it a promising candidate for material science applications. Researchers are exploring its potential use in:
(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane is a complex organophosphorus compound characterized by its unique paracyclophane structure, which consists of two phenyl rings connected by a bridge of cyclophane. This compound features two di(3,5-xylyl)phosphino groups, which contribute to its potential as a chiral ligand in various
These reactions are crucial for its applications in catalysis and organic synthesis.
Research on the biological activity of (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane is limited but indicates potential pharmacological properties. The presence of phosphine groups may confer biological activity through:
The prediction of biological activities can be enhanced using computational methods such as the Prediction of Activity Spectra for Substances program, which analyzes structure-activity relationships to identify potential therapeutic uses .
The synthesis of (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane typically involves:
These steps require careful control of reaction conditions to ensure the desired stereochemistry and yield.
(S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane has several applications:
Interaction studies focus on how (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane interacts with various biological targets. These studies often employ techniques such as:
Such studies are crucial for understanding the therapeutic potential and mechanisms of action of this compound.
Several compounds share structural or functional similarities with (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1. Bis(diphenylphosphino)ethane | Organophosphorus Ligand | Commonly used in palladium-catalyzed reactions |
2. 1,1'-Bis(diphenylphosphino)ferrocene | Ferrocene Derivative | Exhibits redox properties due to ferrocene core |
3. (R)-(+)-N,N-Diethylbenzylamine | Amine Compound | Used in asymmetric synthesis |
4. (S)-(+)-1,1'-Binaphthyl | Chiral Ligand | Known for its high enantioselectivity |
While these compounds may share certain characteristics or applications in catalysis and biological activity, the unique paracyclophane structure and dual phosphino functionality of (S)-(+)-4,12-Bis(di(3,5-xylyl)phosphino)-[2.2]-paracyclophane distinguish it from others in terms of its reactivity and potential applications in asymmetric catalysis and material science.
The ligand’s planar chirality originates from the [2.2]paracyclophane scaffold, which constrains the two benzene rings in a fixed, orthogonal orientation [2]. Each phosphorus atom is bonded to two 3,5-xylyl groups, creating a sterically congested environment that enhances enantiocontrol during catalytic cycles [5]. The ligand’s [α]/D optical rotation of +61.0° (c = 0.1 in ethanol) reflects its high enantiomeric purity [1], while its melting point (234–238°C) underscores thermal stability under reaction conditions [1].
(S)-Xylyl-PhanePhos exhibits exceptional performance in the hydrogenation of prochiral ketones and α,β-unsaturated esters. When paired with ruthenium precursors, it enables substrate-to-catalyst (S/C) ratios exceeding 100,000 while maintaining enantioselectivities of 95–99% ee [4]. For example, the hydrogenation of 4′-fluoroacetophenone achieves full conversion within 80 minutes at an S/C of 100,000, with a peak turnover frequency of 2,500 min⁻¹ [4].
Table 1: Selected Hydrogenation Results with (S)-Xylyl-PhanePhos
Substrate | Catalyst System | S/C Ratio | ee (%) | Reference |
---|---|---|---|---|
4′-Fluoroacetophenone | Ru/(S)-Xylyl-PhanePhos | 100,000 | 99 | [4] |
Methyl benzoylformate | Ru/(S)-Xylyl-PhanePhos | 10,000 | 98 | [5] |
N-Acetyl dehydroalanine | Ru/(S)-Xylyl-PhanePhos | 5,000 | 97 | [5] |
The xylyl groups’ steric bulk prevents undesired side reactions, while the paracyclophane backbone ensures precise spatial alignment of the substrate [2]. This combination is critical for achieving high enantioselectivity in industrial-scale syntheses of chiral alcohols and amino acid derivatives [4] [5].
In gold-catalyzed asymmetric Cope rearrangements, (S)-Xylyl-PhanePhos facilitates the enantioselective conversion of 1,5-dienes into γ,δ-unsaturated carbonyl compounds. A representative example is the rearrangement of 3,4-dimethyl-1,5-hexadiene, which proceeds with 92% ee under mild conditions (25°C, 2 mol% catalyst loading) [5]. The ligand’s rigid structure stabilizes the transition state by enforcing a helical conformation in the gold-carbene intermediate [5].
Table 2: Performance in Gold-Catalyzed Cope Rearrangements
Substrate | ee (%) | Yield (%) | Reference |
---|---|---|---|
3,4-Dimethyl-1,5-hexadiene | 92 | 85 | [5] |
1,5-Cyclooctadiene | 88 | 78 | [5] |
Density functional theory (DFT) studies suggest that the 3,5-xylyl groups induce a chiral pocket around the gold center, steering the substrate into a favored trajectory [5]. This mechanistic insight explains the ligand’s superiority over flexible bisphosphines in sigmatropic rearrangements.
(S)-Xylyl-PhanePhos enables regiodivergent hydroxy- and alkoxycarbonylation of styrenes by modulating reaction conditions. For instance, styrene derivatives undergo hydroxycarbonylation to α-arylpropanoic acids with 90–95% ee under acidic conditions, whereas alkoxycarbonylation in methanol yields β-aryl esters with 85–90% ee [5]. The ligand’s electron-rich phosphorus centers enhance oxidative addition rates in palladium-catalyzed pathways, while its chiral environment dictates regioselectivity [5].
Table 3: Carbonylation Outcomes with (S)-Xylyl-PhanePhos
Substrate | Conditions | Product | ee (%) | Reference |
---|---|---|---|---|
4-Methylstyrene | H₂O, CO, Pd catalyst | α-(4-Tolyl)propanoic acid | 95 | [5] |
4-Chlorostyrene | MeOH, CO, Pd catalyst | β-(4-Chlorophenyl)propanoate | 88 | [5] |
The regiochemical outcome hinges on the ligand’s ability to stabilize distinct transition states: a six-membered palladacycle for α-selectivity versus a four-membered cycle for β-selectivity [5]. This tunability makes (S)-Xylyl-PhanePhos invaluable for synthesizing enantiomerically pure carboxylic acids and esters.
Irritant